molecular formula C13H23NO2 B8045151 tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B8045151
M. Wt: 225.33 g/mol
InChI Key: FMJILALKTYWOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₁NO₂, with an average molecular weight of 223.316 g/mol and a CAS number of 1241675-29-5 . The compound features a partially saturated isoindole core, which confers rigidity and stereochemical complexity. It is widely employed as an intermediate in organic synthesis, particularly in pharmaceutical research for the construction of bioactive molecules. The Boc group enhances stability during synthetic manipulations, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)14-8-10-6-4-5-7-11(10)9-14/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJILALKTYWOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation for Ring Saturation

Saturation of the isoindole ring system is typically achieved via catalytic hydrogenation. Source describes using platinum oxide (PtO₂) under deuterium gas (D₂) at 50–60°C, reducing aromatic rings to their hexahydro counterparts. This step requires careful control of pressure (3–5 atm) and reaction time (12–24 hours) to avoid over-reduction or decomposition. Post-hydrogenation, the product is isolated by solvent evaporation and purified via recrystallization from ethanol/water mixtures, yielding 85–92% pure material.

Industrial Production and Scalability

Transitioning from laboratory to industrial synthesis involves scaling hydrogenation and purification steps. Source reports a pilot-scale process using continuous-flow hydrogenation reactors, achieving throughputs of 50–100 kg/day with 88% yield. Critical challenges include:

  • Heat Management : Exothermic hydrogenation requires jacketed reactors with coolant circulation to maintain temperatures below 60°C.

  • Catalyst Recycling : Platinum catalysts are recovered via filtration and reused for 5–7 cycles before activity drops below 80%.

Purification on an industrial scale employs simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to traditional column methods.

Comparative Analysis of Methodologies

The choice of synthetic route depends on target purity, scale, and cost constraints. The table below contrasts two prevalent methods:

MethodYield (%)Purity (%)Cost (USD/kg)
Boc Protection + H₂9299.51,200
Direct Alkylation7895.0950

Boc-mediated routes dominate pharmaceutical applications due to superior purity, whereas direct alkylation is reserved for bulk industrial uses where cost outweighs purity concerns .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of isoindole compounds, including tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate, may interact with neurotransmitter systems, showing promise as neuropharmacological agents. Studies suggest that these compounds can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby potentially contributing to cancer therapy.

Drug Discovery

The compound's ability to modulate biological pathways through receptor interactions positions it as a candidate for drug discovery. Binding affinity studies have shown that its derivatives can inhibit various biological targets, which could lead to the development of new therapeutic agents.

Synthesis and Organic Chemistry

This compound can be synthesized through several methods, including cyclization reactions involving appropriately functionalized precursors. These synthetic routes leverage established organic chemistry techniques, making the compound an attractive intermediate for further chemical transformations.

Synthetic Routes

Common synthetic methods include:

  • Palladium-catalyzed reactions.
  • Multi-step organic synthesis involving cyclization and functional group transformations.

These methods highlight the compound's versatility as a building block in organic synthesis .

Structural Analogues and Comparative Studies

The structural uniqueness of this compound allows for comparisons with similar compounds, enhancing its research relevance. Below is a table summarizing some notable analogues:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylateContains an amino group at position 4Potential for increased biological activity due to amino substitution
Tert-butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylateFeatures additional tetrahydro ringIncreased steric hindrance may influence reactivity
Tert-butyl hexahydro-6-hydroxy-1H-isoindole-2(3H)-carboxylateHydroxyl substitution at position 6Hydroxyl group may enhance solubility and bioactivity

These analogues demonstrate how modifications to the core structure can lead to variations in biological activity and reactivity, which are critical for drug design.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

Case Study 1: Inhibition of PARP

Research has shown that isoindole derivatives can effectively inhibit PARP activity, suggesting their role in cancer treatment strategies by inducing apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Studies exploring the neuroprotective properties of isoindoles indicate that these compounds can mitigate oxidative stress in neuronal cells, presenting opportunities for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate C₁₃H₂₁NO₂ 223.316 Boc-protected hexahydroisoindole Synthetic intermediate
tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 203661-68-1) C₁₃H₂₁NO₃ 239.31 Boc group, 5-oxo substituent Potential precursor for ketone chemistry
(±)-tert-Butyl 6,7-dimethoxy-1-(3,3-dimethyl-2-oxobutyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (5g) C₂₅H₃₅NO₆ 457.55 Dimethoxy , 2-oxobutyl substituents Studied for electronic modulation
tert-Butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (12b) C₂₃H₃₀N₆O₄ 478.53 Tetrazole , oxazole moieties Biological activity screening
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.29 Cyclopenta-pyrrole fused ring, 5-oxo Ring-strain-dependent reactivity
Key Observations:

Functional Group Influence :

  • The 5-oxo derivative (CAS 203661-68-1) introduces a ketone, enhancing polarity and enabling nucleophilic additions or reductions, unlike the parent compound .
  • Tetrazole -containing analogues (e.g., 12b) exhibit bioisosteric properties, mimicking carboxylic acids in drug design, which the target compound lacks .
  • Dimethoxy groups in 5g increase electron density, altering NMR chemical shifts (δ 3.81–3.84 ppm for methoxy protons) and solubility in polar solvents .

Synthetic Pathways :

  • The target compound is synthesized via Boc protection of hexahydroisoindole, as described in , yielding 76% after purification .
  • Analogues like 12b require multistep functionalization, including oxazole and tetrazole couplings, with yields around 76% .
  • Cyclopenta-pyrrole derivatives (e.g., ) involve RuO₂-mediated oxidations, achieving 63% yield for 5g .

Physicochemical and Pharmacological Properties

  • Solubility :

    • The parent compound’s hydrophobicity (logP ~2.5) contrasts with the more polar 5-oxo derivative (logP ~1.8) due to ketone hydration .
    • Tetrazole-containing analogues (12b) show improved aqueous solubility (logP ~1.2), critical for bioavailability in drug candidates .
  • Thermal Stability :

    • Boc-protected compounds generally decompose above 200°C, but oxo-substituted variants (e.g., 5g) exhibit lower melting points (~120°C) due to reduced crystallinity .
  • Biological Activity: Tetrazole moieties in 12b enhance binding to metalloenzymes (e.g., angiotensin receptors), unlike the inert parent compound . The cyclopenta-pyrrole derivative () demonstrates unique conformational constraints, influencing its interactions with retinol-binding proteins .

Biological Activity

tert-Butyl hexahydro-1H-isoindole-2(3H)-carboxylate is a member of the isoindole family, which is known for its diverse biological activities. This compound exhibits potential pharmacological properties that make it a subject of interest in medicinal chemistry and drug discovery. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from accessible precursors. A common synthetic route includes:

  • Formation of the Isoindole Core : This is achieved through a cyclization reaction involving suitable precursors and cyclizing agents.
  • Introduction of Functional Groups : The tert-butyl and carboxylate groups are introduced via substitution reactions using tert-butyl halides and carboxylic acid derivatives in the presence of bases.

Biological Activity

Research indicates that isoindole derivatives, including this compound, exhibit various biological activities:

  • Antiviral Activity : Some isoindole derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). For example, compounds with similar structures have demonstrated EC50 values indicating their potency against these viruses .
  • Antioxidant Properties : Certain isoindoles are noted for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The antioxidant activity is often evaluated using assays like DPPH and FRAP .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, leading to therapeutic effects. The pathways involved are context-dependent and vary based on the biological system being studied.

Case Studies

Several studies have explored the biological activity of isoindole derivatives:

  • Antiviral Efficacy : A study highlighted the antiviral properties of isoindoles against HIV, showcasing an EC50 value of 3.98 μM with a high therapeutic index . This suggests that these compounds could be developed as potential anti-HIV agents.
  • Antioxidant Activity Assessment : Research on related compounds demonstrated significant antioxidant activity comparable to ascorbic acid, indicating their potential use in combating oxidative stress-related diseases .
  • Inhibition Studies : In vitro studies have shown that isoindoles can selectively inhibit various proteins involved in disease pathways, such as PARP-1, which is significant in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntiviral Activity (EC50)Antioxidant ActivityMechanism of Action
This compound3.98 μMHighEnzyme/receptor modulation
4-Oxohexahydro-1H-isoindole-2(3H)-carboxylate58.7 μg/mLModerateEnzyme inhibition
4-Oxo-1,2,3,4-tetrahydroisoquinoline45 μMLowReceptor interaction

Q & A

Q. What are the key synthetic routes for preparing tert-butyl hexahydro-1H-isoindole-2(3H)-carboxylate, and how is reaction optimization achieved?

The compound is typically synthesized via Boc protection of hexahydroisoindole derivatives. For example, starting from (3aR,7aS)-hexahydro-1H-isoindole, Boc protection with Boc₂O in dichloromethane at 0°C yields the Boc-protected intermediate. Subsequent oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O generates carboxylated derivatives . Optimization focuses on controlling reaction temperature (e.g., maintaining <25°C during exothermic steps) and purification via flash chromatography or distillation.

Q. How is purity and structural integrity verified for this compound?

Purity is assessed using HPLC or GC-MS, while structural confirmation relies on NMR (¹H, ¹³C) and FT-IR spectroscopy. For example, the Boc group exhibits characteristic tert-butyl signals at ~1.4 ppm in ¹H NMR and ~155 ppm (carbonyl) in ¹³C NMR. X-ray crystallography (e.g., SHELX refinement) can resolve stereochemistry, as seen in related hexahydroisoindole derivatives .

Q. What standard analytical methods are used to characterize intermediates and final products?

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) separates intermediates .
  • Spectroscopy : NMR for functional group identification, MS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL) resolves absolute configurations, critical for stereosensitive applications .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation or cyclization steps involving this compound be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in RuO₂-mediated oxidations) or kinetic isotope effects (KIE). For example, monitoring NaIO₄/RuO₂ oxidation via in-situ FT-IR reveals intermediate carbonyl species, supporting a radical-mediated pathway . Computational methods (DFT) can model transition states for cyclization steps .

Q. What strategies are effective for controlling stereochemistry during synthesis?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3aR,7aS)-hexahydroisoindole) ensures retention of stereochemistry .
  • Asymmetric catalysis : Pd-catalyzed hydrogenation or enzymatic resolution may enhance enantiomeric excess (ee) in derivatives .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization?

Graph set analysis (Etter’s method) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystals. For Boc-protected derivatives, C=O···H-N interactions stabilize the lattice, as observed in related isoindole structures .

Q. How should contradictory analytical data (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Multi-technique validation is critical:

  • VT-NMR (variable temperature) detects conformational flexibility.
  • SC-XRD confirms rigid solid-state structures .
  • DFT calculations reconcile energy-minimized conformers with experimental data .

Q. What are the applications of this compound in drug discovery pipelines?

The Boc-protected isoindole scaffold serves as a precursor for:

  • Kinase inhibitors : Functionalization at the carboxylate position enables targeting ATP-binding pockets .
  • Neuroactive agents : Derivatives like octahydroindole carboxylates are explored for GABA receptor modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.